molecular formula C₁₃H₂₈O₂S₂ B1139667 Dodecyl Methanethiosulfonate CAS No. 355803-77-9

Dodecyl Methanethiosulfonate

Cat. No.: B1139667
CAS No.: 355803-77-9
M. Wt: 280.49
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Description

Dodecyl Methanethiosulfonate is an organic compound with the chemical formula C₁₃H₂₈O₂S₂. It appears as a colorless to pale yellow liquid and is known for its low volatility and good solubility in organic solvents such as ethanol and acetone. It is sparingly soluble in water . This compound is primarily used as a reagent in organic synthesis, particularly for constructing S-S bonds, and as a cross-linking agent .

Biochemical Analysis

Biochemical Properties

Dodecyl Methanethiosulfonate interacts with various biomolecules, particularly thiols, forming mixed disulfides . This interaction plays a crucial role in its biochemical reactions. It has been used to probe the structures of the ACh receptor channel, the GABA receptor channel, and lactose permease .

Molecular Mechanism

The molecular mechanism of this compound involves its rapid and specific reaction with thiols to form mixed disulfides This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules containing thiols

Preparation Methods

Dodecyl Methanethiosulfonate can be synthesized through the reaction of dodecanol with carbon disulfide. The general synthetic route involves the following steps:

In industrial production, the process is scaled up with optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure to maximize efficiency .

Chemical Reactions Analysis

Dodecyl Methanethiosulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and thiol-containing compounds for substitution reactions. The major products formed from these reactions are sulfonic acids, thiols, and mixed disulfides, respectively .

Mechanism of Action

Dodecyl Methanethiosulfonate exerts its effects by reacting specifically and rapidly with thiols to form mixed disulfides. This reaction is crucial in probing the structures of receptor channels and other biological molecules. The molecular targets include thiol groups present in proteins and enzymes, and the pathways involved are primarily related to thiol-disulfide exchange reactions .

Comparison with Similar Compounds

Dodecyl Methanethiosulfonate is unique compared to other similar compounds due to its specific reactivity with thiols and its ability to form stable mixed disulfides. Similar compounds include:

    Methyl Methanethiosulfonate: A smaller analog that also reacts with thiols but has different solubility and reactivity profiles.

    Ethyl Methanethiosulfonate: Another analog with similar reactivity but different physical properties.

    Propyl Methanethiosulfonate: Similar in reactivity but varies in chain length and solubility.

These compounds share the ability to form disulfides but differ in their physical properties and specific applications.

Properties

IUPAC Name

dodecoxy-methyl-oxo-sulfanylidene-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O2S2/c1-3-4-5-6-7-8-9-10-11-12-13-15-17(2,14)16/h3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJPDFXOEXAGPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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